An In-depth Technical Guide to Ethyl 1-Boc-5-oxoazepane-4-carboxylate: Physicochemical Characteristics and Synthetic Insights
An In-depth Technical Guide to Ethyl 1-Boc-5-oxoazepane-4-carboxylate: Physicochemical Characteristics and Synthetic Insights
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique framework for the design of novel therapeutic agents with enhanced potency and selectivity.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational candidates targeting a range of diseases, including cancer, diabetes, and neurological disorders.[1][2] This guide focuses on a key derivative, Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a versatile building block for the synthesis of more complex azepane-containing molecules. We will provide a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development.
Molecular Identity and Physicochemical Properties
Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a cyclic β-keto ester featuring a Boc-protected azepane ring. The presence of the ketone and ester functionalities, along with the bulky Boc protecting group, dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | [][4] |
| CAS Number | 141642-82-2 | [] |
| Molecular Formula | C₁₄H₂₃NO₅ | [] |
| Molecular Weight | 285.34 g/mol | [] |
| Boiling Point | 380.8 °C at 760 mmHg (Predicted) | [] |
| Density | 1.127 g/cm³ (Predicted) | [] |
Solubility Profile: Based on its structure, Ethyl 1-Boc-5-oxoazepane-4-carboxylate is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water.
Stability and Storage: As a β-keto ester, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. The Boc protecting group is labile to strong acids. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at low temperatures to minimize degradation.
Synthesis and Purification
A prevalent and efficient method for the synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is the ring expansion of a readily available N-Boc-4-piperidone.[6] This approach offers a direct route to the seven-membered azepane core.
Synthetic Workflow: Ring Expansion
Caption: Synthetic workflow for Ethyl 1-Boc-5-oxoazepane-4-carboxylate via ring expansion.
Detailed Experimental Protocol: Synthesis
To a dried, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dilute with anhydrous diethyl ether. Cool the solution to -5 °C using an appropriate cooling bath. Slowly add boron trifluoride etherate (1.1 eq) to the stirred solution. Subsequently, add ethyl diazoacetate (1.3 eq) dropwise over 1 hour, ensuring the internal temperature is maintained between -5 °C and 0 °C. Vigorous gas evolution will be observed. After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Slowly quench the reaction at 0 °C by the addition of a 30% aqueous solution of sodium carbonate until the pH is between 7 and 8. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification by Recrystallization: A Practical Approach
While the crude product can be purified by column chromatography, recrystallization offers an alternative for obtaining highly pure material. The choice of solvent is critical for successful recrystallization. A solvent pair, such as ethyl acetate/hexanes or diethyl ether/hexanes, is often effective for compounds of this nature.
Step-by-Step Recrystallization Protocol
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Dissolution: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate or diethyl ether) at room temperature.
-
Inducing Crystallization: Slowly add a poor solvent (e.g., hexanes) to the stirred solution until a slight turbidity persists.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.
-
Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic and Chromatographic Characterization
A thorough characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of keto-enol tautomerism in β-keto esters can lead to the observation of multiple species in the NMR spectrum, with the equilibrium being influenced by the solvent and temperature.[2][7][8]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the Boc group, and the protons of the azepane ring. A published spectrum reports the following: δ 4.25 - 2.03 (m, 11 H), 1.47 - 1.45 (d, J = 7.8 Hz, 9 H), 1.31 - 1.24 (m, 3 H).[9] A more detailed, predicted assignment is provided below:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -OCH₂CH₃ |
| ~3.8-3.4 | m | 4H | Azepane ring protons adjacent to N |
| ~3.5 | t | 1H | CH at C4 |
| ~2.7-2.4 | m | 4H | Azepane ring protons |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.28 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the carbonyls of the ketone, ester, and carbamate, as well as the carbons of the azepane ring, the ethyl group, and the Boc group.
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O (ketone) |
| ~170 | C=O (ester) |
| ~155 | C=O (Boc) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~61 | -OCH₂CH₃ |
| ~50-40 | Azepane ring carbons |
| ~28 | -C(CH₃)₃ (Boc) |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the three carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1740 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) |
| ~1690 | C=O stretch (carbamate - Boc) |
| ~2970 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the Boc group or parts of the ethyl ester.
| m/z | Assignment |
| 286 | [M+H]⁺ |
| 230 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy) |
| 186 | [M - Boc + H]⁺ |
Chromatographic Analysis
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
Visualization: The spot can be visualized under UV light (254 nm) if the compound is UV active. Staining with potassium permanganate or p-anisaldehyde can also be used for visualization.
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for purity determination. The analysis of β-keto esters by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to broad or split peaks.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the carbonyl groups absorb (e.g., 210-220 nm).
Applications in Drug Discovery and Development
Ethyl 1-Boc-5-oxoazepane-4-carboxylate serves as a valuable intermediate in the synthesis of more complex and biologically active azepane derivatives. The azepane scaffold is a key component in a variety of therapeutic agents. For instance, azepane-containing compounds have been investigated as potent inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are implicated in cancer and autoimmune diseases.[1][10] The functional handles on Ethyl 1-Boc-5-oxoazepane-4-carboxylate allow for diverse chemical modifications to explore structure-activity relationships and optimize drug candidates.
Illustrative Reaction Pathway
Caption: Potential synthetic modifications of Ethyl 1-Boc-5-oxoazepane-4-carboxylate for drug discovery.
Conclusion
Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a strategically important building block in the synthesis of novel azepane-based compounds for drug discovery. Its synthesis via ring expansion is well-established, and its physicochemical properties are amenable to further chemical transformations. A thorough understanding of its characterization by spectroscopic and chromatographic methods is crucial for ensuring its quality and for the successful development of new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in their drug discovery endeavors.
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